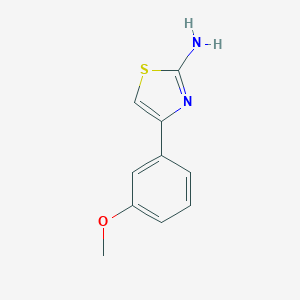

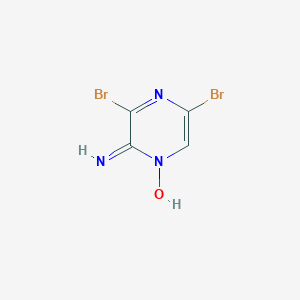

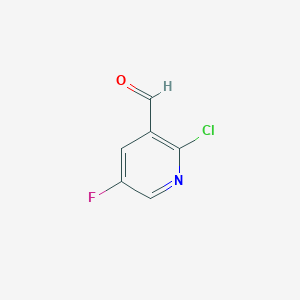

![molecular formula C13H8BrN3O B113150 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-02-4](/img/structure/B113150.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Overview

Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . For instance, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized by adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask containing DMF and POCl3 .Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be analyzed using various methods. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be analyzed using various methods. For instance, its melting point is 278-279 °C . Its 1H NMR and 13C NMR spectra, as well as its IR spectrum, have been reported .Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

This compound serves as a precursor in the synthesis of various derivatives that exhibit potent antimicrobial properties. Studies have shown that certain imidazo[1,2-a]pyrimidine derivatives demonstrate effectiveness against a range of bacterial strains, making them valuable for developing new antibiotics .

Agrochemicals: Pesticide Development

In the agrochemical industry, derivatives of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde are used to create pesticides. These compounds can be tailored to target specific pests, offering a more focused approach to crop protection .

Dyestuff: Colorant Synthesis

The structural properties of this compound make it suitable for the synthesis of dyes. Its derivatives can be used to produce colorants with various shades and properties for industrial applications .

Catalysis: Oxidation Reactions

Research indicates that imidazo[1,2-a]pyrimidine derivatives can act as catalysts in oxidation reactions. They are particularly effective in the oxidation of catechols to o-quinones, which has implications for industrial processes .

Material Science: Electronic Materials

The electronic properties of imidazo[1,2-a]pyrimidine derivatives make them candidates for use in electronic materials. They can be incorporated into organic semiconductors, which are used in a variety of electronic devices .

Chemical Synthesis: Building Blocks

As a versatile chemical building block, this compound is used in the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the creation of complex molecules that can have various applications in chemical research .

Biochemistry: Enzyme Mimics

Imidazo[1,2-a]pyrimidine derivatives can mimic the activity of certain enzymes, such as those involved in the browning reaction in plants and the production of melanin in organisms. This makes them useful for studying biochemical pathways .

Medicinal Chemistry: Drug Design

The core structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is conducive to medicinal chemistry applications. It can be modified to enhance its interaction with biological targets, leading to the development of new therapeutic drugs .

Future Directions

The future directions for the study of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde and similar compounds could include further exploration of their potential pharmaceutical applications , development of environmentally benign synthetic strategies , and investigation of their mechanisms of action .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are known to interact with various biological targets, depending on their specific structures .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are generally known for their ability to form complexes with various metal ions, such as copper(ii) salts . These complexes can catalyze various reactions, including the oxidation of catechol to o-quinone .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the oxidation of catechol to o-quinone, catalyzed by copper(II)-ligand complexes, is a key step in several biological processes, including the browning of plant products, defense reactions in arthropods, and melanin biosynthesis .

Pharmacokinetics

The compound’s molecular weight (27313 g/mol) and solid form suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if the compound acts as a catalyst for the oxidation of catechol to o-quinone, it could potentially influence processes such as melanin biosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. For instance, the catalytic activity of copper(II)-ligand complexes can depend on factors such as the nature of the substituents on the ligands and the anions of the copper salts .

properties

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJFHZOLRHNMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

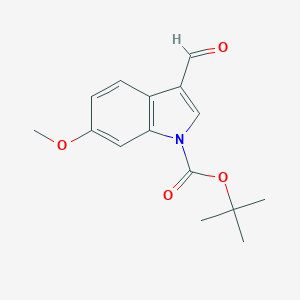

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

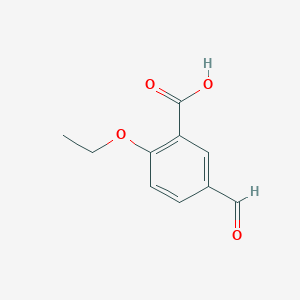

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)

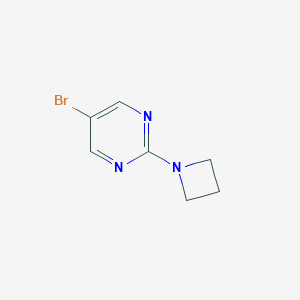

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)